molecular formula C5H6Br2O3 B155573 3,5-Dibromo-4-oxopentanoic acid CAS No. 1775-46-8

3,5-Dibromo-4-oxopentanoic acid

Cat. No.: B155573
CAS No.: 1775-46-8
M. Wt: 273.91 g/mol
InChI Key: WJBYRLPTCCHXFM-UHFFFAOYSA-N
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Description

“3,5-Dibromo-4-oxopentanoic acid” is a chemical compound with the molecular formula C5H6Br2O3 . It is related to “3,3-Dibromo-4-oxopentanoic acid”, which has a similar structure .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-carbon chain (pentanoic acid) with two bromine atoms attached at the 3rd and 5th carbon atoms and a carbonyl group (C=O) at the 4th carbon atom . The average mass of the molecule is 273.907 Da .

Scientific Research Applications

Structural and Physical Properties

  • Molecular Structure and Hydrogen Bonding: The structure of 4-oxopentanoic acid, a related compound, is close to planar and forms hydrogen bonds in a crystal structure, indicating potential for similar structural properties in 3,5-Dibromo-4-oxopentanoic acid (Hachuła et al., 2013).

Chemical Characterization and Analysis Techniques

  • Mass Spectrometric Characterization: Electrospray ionization and collision-induced dissociation experiments provided insights into the fragmentation pathways of 4-oxopentanoic acid, which could be relevant for understanding the behavior of this compound in similar analytical techniques (Kanawati et al., 2008).

Synthetic Applications

  • Isotopomer Preparation: A method for preparing isotopomers of 5-aminolevulinic acid, a derivative of 4-oxopentanoic acid, has been developed, suggesting potential methods for synthesizing isotopomers of this compound (Shrestha‐Dawadi & Lugtenburg, 2003).
  • Electrosynthesis: The electroreduction of methyl 5-nitro-4-oxopentanate provides insights into the production of amino derivatives of 4-oxopentanoic acid, relevant for similar transformations in this compound (Konarev et al., 2007).

Environmental and Industrial Applications

  • Secondary Organic Aerosol Tracers: Derivatives of 4-oxopentanoic acid, such as 2,3-dihydroxy-4-oxopentanoic acid, have been evaluated as tracers for anthropogenic secondary organic aerosols, indicating potential environmental monitoring applications for similar compounds (Al-Naiema & Stone, 2017).

Safety and Hazards

The safety and hazards associated with “3,5-Dibromo-4-oxopentanoic acid” are not well-documented. As with all chemicals, it should be handled with appropriate personal protective equipment to avoid exposure .

Properties

IUPAC Name

3,5-dibromo-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2O3/c6-2-4(8)3(7)1-5(9)10/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBYRLPTCCHXFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)CBr)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1775-46-8
Record name NSC24873
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dibromolevulinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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